molecular formula C19H34NO22P5 B15199161 5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate

5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate

Cat. No.: B15199161
M. Wt: 783.3 g/mol
InChI Key: IXYNNGQAIOJOOH-TYRIJTPFSA-N
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Description

5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate is a bioactive molecule known for its significant role in the biomedical industry. This compound has shown potential as an effective inhibitor of cancer cell growth, particularly in hepatocellular and colorectal cancers. It also plays a role in regulating glucose metabolism, making it a promising candidate for diabetes treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate involves multiple steps, starting with the preparation of the myo-inositol core. The benzoylaminohexyl group is then introduced through a series of reactions, including protection and deprotection steps to ensure the selective functionalization of the inositol ring. The final product is obtained through phosphorylation reactions, which introduce the pentakisphosphate groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the final product, adhering to stringent regulatory standards. The production process includes the use of cleanroom environments and specialized equipment to handle the complex synthesis and purification steps.

Chemical Reactions Analysis

Types of Reactions

5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the inositol ring.

    Reduction: Used to reduce any oxidized intermediates back to their original state.

    Substitution: Functional groups on the inositol ring can be substituted with other groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various phosphorylating agents for introducing phosphate groups. The reactions are typically carried out under controlled temperatures and pH to ensure high yield and purity of the final product.

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives of the inositol ring, each with unique biological activities and potential therapeutic applications.

Scientific Research Applications

5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and studying phosphorylation reactions.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell growth and metabolism.

    Medicine: Explored as a potential therapeutic agent for cancer and diabetes due to its ability to inhibit cancer cell growth and regulate glucose metabolism.

    Industry: Utilized in the development of new drugs and therapeutic agents, particularly in the field of oncology.

Mechanism of Action

The compound exerts its effects by inhibiting the ROCK signaling pathways, which are implicated in cancer cell migration and invasion. By blocking these pathways, 5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate prevents the spread of cancer cells and induces apoptosis (programmed cell death). Additionally, it regulates glucose metabolism by modulating insulin signaling pathways, making it a potential candidate for diabetes treatment.

Comparison with Similar Compounds

Similar Compounds

    myo-Inositol-1,2,3,4,5,6-hexakisphosphate: Known for its role in cellular signaling and phosphate storage.

    D-myo-Inositol-1,4,5-trisphosphate: Involved in calcium signaling pathways.

    D-myo-Inositol-1,3,4,5-tetrakisphosphate: Plays a role in regulating various cellular processes.

Uniqueness

5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate is unique due to its specific structure, which allows it to inhibit ROCK signaling pathways effectively. This makes it a valuable compound for cancer research and potential therapeutic applications.

Properties

Molecular Formula

C19H34NO22P5

Molecular Weight

783.3 g/mol

IUPAC Name

[(1R,2S,4R,5S)-3-(6-benzamidohexoxy)-2,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C19H34NO22P5/c21-19(12-8-4-3-5-9-12)20-10-6-1-2-7-11-37-13-14(38-43(22,23)24)16(40-45(28,29)30)18(42-47(34,35)36)17(41-46(31,32)33)15(13)39-44(25,26)27/h3-5,8-9,13-18H,1-2,6-7,10-11H2,(H,20,21)(H2,22,23,24)(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)/t13?,14-,15+,16+,17-,18?

InChI Key

IXYNNGQAIOJOOH-TYRIJTPFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCCCCCCOC2[C@@H]([C@H](C([C@H]([C@@H]2OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCCCOC2C(C(C(C(C2OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

Origin of Product

United States

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